molecular formula C21H14O7 B569561 2-((2-((2-Hydroxybenzoyl)oxy)benzoyl)oxy)benzoic acid CAS No. 85531-17-5

2-((2-((2-Hydroxybenzoyl)oxy)benzoyl)oxy)benzoic acid

Cat. No. B569561
CAS RN: 85531-17-5
M. Wt: 378.336
InChI Key: YVJQWLQBUBZFTE-UHFFFAOYSA-N
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Description

2-((2-((2-Hydroxybenzoyl)oxy)benzoyl)oxy)benzoic acid, also known as Tri-Salicylic Acid, is a chemical compound with the molecular formula C21H14O7 . It has an average mass of 378.332 Da and a monoisotopic mass of 378.073944 Da . It is also referred to as 2- ( {2- [ (2-Hydroxybenzoyl)oxy]benzoyl}oxy)benzoic acid .


Molecular Structure Analysis

The molecular structure of 2-((2-((2-Hydroxybenzoyl)oxy)benzoyl)oxy)benzoic acid consists of 21 carbon atoms, 14 hydrogen atoms, and 7 oxygen atoms . The structure is complex, with multiple benzoyl and hydroxybenzoyl groups attached to a central benzoic acid molecule .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a sealed container in a dry environment, preferably in a freezer under -20°C .

Scientific Research Applications

Anaerobic Metabolism and Degradation Pathways

  • Anaerobic Metabolism of Salicylic Acid : A study on the anaerobic metabolism of 2-hydroxybenzoic acid (salicylic acid) by a denitrifying bacterium highlights the degradation of salicylic acid through a novel enzyme pathway. This process involves the transformation of 2-hydroxybenzoate to benzoate or benzoyl-CoA, indicating a potential for bioremediation applications (Bonting & Fuchs, 1996).

Chemical Structure and Conformation Studies

  • Molecular Structure Analysis : Research involving gas-phase electron diffraction and theoretical calculations on benzoic acid and 2-hydroxybenzoic acid revealed insights into their molecular structures, providing foundational knowledge for chemical synthesis and material science (Aarset, Page, & Rice, 2006).

Synthesis of Novel Compounds

  • Synthesis of α-Ketoamide Derivatives : A study demonstrated the use of OxymaPure in the synthesis of novel α-ketoamide derivatives, showcasing an efficient method for creating complex molecules, which could be relevant for the development of new materials or pharmaceuticals (El‐Faham et al., 2013).

Environmental and Polymer Applications

  • Photo-stabilization of Polymers : Metal salts of 2-[(1-hydroxy-4-methyl-2-benzoyl)carbonyl] and 2-[(1-hydroxy-4,5-dimethyl-2-benzoyl)carbonyl]benzoic acids were studied for their effects on the photo-oxidation of cis-1,4-polybutadiene, demonstrating their potential as multifunctional photo-stabilizers for polymers (Weir, Arct, & Golubski, 1989).

Safety and Hazards

The compound is classified under GHS07, GHS08, and GHS09 hazard pictograms . It has hazard statements H302, H319, H372, and H410, indicating that it is harmful if swallowed, causes serious eye irritation, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and seeking medical advice if feeling unwell .

Mechanism of Action

Target of Action

Tri-Salicylic Acid, also known as 2-[2-(2-Hydroxybenzoyl)oxybenzoyl]oxybenzoic acid or 2-((2-((2-Hydroxybenzoyl)oxy)benzoyl)oxy)benzoic acid, primarily targets enzymes such as catalases/peroxidases, metabolic enzymes, protein kinases and phosphatases, nucleosomal and ribosomal proteins, and regulatory and signaling proteins . These targets play a crucial role in various physiological processes, including inflammation, pain relief, and immunity .

Mode of Action

Tri-Salicylic Acid interacts with its targets in a way that modulates their function. For instance, it binds to the High Mobility Group Box 1 (HMGB1) protein, suppressing both the chemoattractant activity of fully reduced HMGB1 and the increased expression of proinflammatory cytokine genes and cyclooxygenase 2 (COX-2) induced by disulfide HMGB1 . This binding directly suppresses HMGB1’s proinflammatory activities .

Biochemical Pathways

Tri-Salicylic Acid affects several biochemical pathways. It is known to be involved in the regulation of pathogenesis-related (PR) proteins, reactive oxygen species (ROS) production, and the synthesis of phytohormones such as jasmonic acid (JA) and ethylene (ET) . It also influences the isochorismate (ICS) and phenylalanine ammonia-lyase (PAL) pathways , which are involved in its biosynthesis .

Pharmacokinetics

The pharmacokinetics of Tri-Salicylic Acid involves its absorption, distribution, metabolism, and excretion (ADME) . It undergoes oxidation involving single electron transfer and single hydrogen transfer . This process is crucial for its bioavailability and therapeutic efficacy.

Result of Action

The action of Tri-Salicylic Acid results in various molecular and cellular effects. It promotes cell growth and enhances the yield of total fatty acids (TFA) and astaxanthin in certain organisms . It also regulates the activities of key enzymes like RuBisCO and carbonic anhydrase, affecting photosynthesis .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of Tri-Salicylic Acid. Abiotic stresses such as extreme temperatures, drought, and salinity can affect its function . It plays a crucial role in enhancing plant resilience under these unfavorable conditions .

properties

IUPAC Name

2-[2-(2-hydroxybenzoyl)oxybenzoyl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O7/c22-16-10-4-1-7-13(16)20(25)28-18-12-6-3-9-15(18)21(26)27-17-11-5-2-8-14(17)19(23)24/h1-12,22H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJQWLQBUBZFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728162
Record name 2-({2-[(2-Hydroxybenzoyl)oxy]benzoyl}oxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85531-17-5
Record name 2-({2-[(2-Hydroxybenzoyl)oxy]benzoyl}oxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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